molecular formula C32H42N2O8 B2963810 (S)-Fmoc-2-amino-6-(boc-tert-butoxycarbonylmethyl-amino)-hexanoic acid CAS No. 866602-35-9

(S)-Fmoc-2-amino-6-(boc-tert-butoxycarbonylmethyl-amino)-hexanoic acid

Cat. No.: B2963810
CAS No.: 866602-35-9
M. Wt: 582.694
InChI Key: HTEFAZHHMAHYEP-SANMLTNESA-N
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Description

“(S)-Fmoc-2-amino-6-(boc-tert-butoxycarbonylmethyl-amino)-hexanoic acid” is a protected lysine derivative widely used in peptide synthesis. Its structure features orthogonal protecting groups: the Fmoc (9-fluorenylmethoxycarbonyl) group at the α-amino position and the Boc (tert-butoxycarbonyl) group at the ε-amino side chain (Figure 1). These groups enable sequential deprotection during solid-phase peptide synthesis (SPPS), ensuring precise control over complex peptide sequences .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N2O8/c1-31(2,3)41-27(35)19-34(30(39)42-32(4,5)6)18-12-11-17-26(28(36)37)33-29(38)40-20-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,11-12,17-20H2,1-6H3,(H,33,38)(H,36,37)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEFAZHHMAHYEP-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The initial step involves the protection of the amino group using the Fmoc (9-fluorenylmethoxycarbonyl) group. Subsequently, the carboxylic acid group is protected using the Boc (tert-butoxycarbonyl) group. The amino group is then reacted with a tert-butoxycarbonylmethyl group to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with stringent control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of automated peptide synthesizers can also be employed to streamline the production process.

Types of Reactions:

  • Deprotection: The Fmoc and Boc groups can be selectively removed under specific conditions. For example, Fmoc can be removed using piperidine, while Boc can be removed using trifluoroacetic acid (TFA).

  • Coupling Reactions: The amino group can be used to couple with other amino acids or peptides to form longer peptide chains.

  • Oxidation and Reduction: Although not common, the compound can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions:

  • Deprotection: Piperidine for Fmoc, TFA for Boc.

  • Coupling Reactions: Various coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) can be used.

  • Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired reaction.

Major Products Formed:

  • Deprotection typically yields the free amino acid or peptide.

  • Coupling reactions result in longer peptide chains or modified peptides.

Scientific Research Applications

(S)-Fmoc-2-amino-6-(Boc-tert-butoxycarbonylmethyl-amino)-hexanoic acid is a key amino acid derivative widely utilized in various scientific research applications, particularly in peptide synthesis, drug development, bioconjugation, neuroscience research, and custom synthesis services . It is one of numerous organic compounds that falls under the life science products category . This compound is also known as Fmoc-L-CML(OtBu)(Boc)-OH and has the molecular formula C32H42N2O8C_{32}H_{42}N_2O_8 and a molecular weight of 582.69 .

Scientific Research Applications

This compound is used in several scientific fields:

  • Peptide Synthesis It serves as a building block in creating complex peptide structures for drug development and biological studies .
  • Drug Development Its unique structure enhances the solubility and stability of peptide-based drugs, making it valuable in pharmaceutical formulations .
  • Bioconjugation It is used in bioconjugation techniques, enabling the attachment of biomolecules to surfaces or other molecules, which is crucial in creating targeted therapies .
  • Neuroscience Research It plays a role in developing neuropeptides, which are important for understanding neurological functions and potential treatments for disorders .
  • Custom Synthesis Services Many laboratories utilize this compound in custom synthesis services, providing tailored solutions for specific research needs in various scientific fields .

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide chain elongation, while the Boc group protects the carboxylic acid group. Once the desired peptide sequence is synthesized, the protecting groups can be removed to yield the final product.

Molecular Targets and Pathways Involved:

  • Peptide Synthesis: The compound is involved in the synthesis of peptides, which are crucial for various biological processes.

  • Protein Modification: It is used to modify proteins, which can affect their function and interactions.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₇H₃₃N₃O₇
  • Molecular Weight : 535.58 g/mol
  • Solubility : Compatible with organic solvents (e.g., DMF, DCM) commonly used in SPPS.
  • Applications : Critical for synthesizing lysine-containing peptides in drug discovery, protein engineering, and biochemical research .

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related amino acid derivatives:

Structural Analogs with Varying Protecting Groups

Compound Name Protecting Groups Molecular Weight (g/mol) Key Features Applications Evidence ID
(S)-Fmoc-2-amino-6-(Boc-amino)-hexanoic acid Fmoc (α-amino), Boc (ε-amino) 535.58 Orthogonal protection; sequential deprotection via base (Fmoc) and acid (Boc) SPPS of lysine-rich peptides
CBZ-L-Lys-OH Z (benzyloxycarbonyl, α-amino) 280.32 Acid-labile Z group; requires hydrogenolysis for deprotection Classical peptide synthesis
Nα-Fmoc-Nε-Alloc-L-lysine Fmoc (α-amino), Alloc (ε-amino) 422.45 Alloc removed via Pd-catalyzed deprotection; orthogonal to Fmoc Convergent peptide synthesis
H-Lys(Boc)-OH Boc (ε-amino) 246.30 Single Boc protection; limited to ε-amino modification Side-chain-specific conjugation

Key Insights :

  • The target compound’s orthogonal Fmoc/Boc system offers superior flexibility compared to single-protected analogs like H-Lys(Boc)-OH .
  • Unlike CBZ-L-Lys-OH, which requires harsh hydrogenolysis, Fmoc/Boc deprotection is milder, preserving acid-sensitive residues .
  • Nα-Fmoc-Nε-Alloc-L-lysine allows chemoselective ε-amino modification but necessitates specialized reagents (e.g., palladium) .

Functionalized Lysine Derivatives

Compound Name Functional Group Molecular Weight (g/mol) Key Features Applications Evidence ID
(S)-2-Azido-6-(Boc-amino)hexanoic acid Azide (α-amino), Boc (ε-amino) 257.29 Enables "click chemistry" (e.g., CuAAC) for bioconjugation Site-specific labeling
Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid CF₃ substituent 353.33 Enhanced hydrophobicity; stabilizes helical structures Fluorinated peptide design
2-Amino-6-boronohexanoic acid derivatives Boronic acid Varies Inhibits proteases via transition-state mimicry Enzyme inhibitor development

Key Insights :

  • Azide-functionalized derivatives (e.g., (S)-2-Azido-6-(Boc-amino)hexanoic acid) enable bioorthogonal conjugation but lack the Fmoc group’s SPPS compatibility .
  • Fluorinated analogs like Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid alter peptide physicochemical properties, which is absent in the target compound .

Key Insights :

  • The target compound’s high orthogonality minimizes side reactions during SPPS compared to CBZ-L-Lys-OH .
  • Alloc-based derivatives require costly palladium reagents, making the Boc/Fmoc system more cost-effective .

Biological Activity

(S)-Fmoc-2-amino-6-(Boc-tert-butoxycarbonylmethyl-amino)-hexanoic acid, commonly referred to as Fmoc-CML(OtBu)(Boc)-OH, is a specialized amino acid derivative utilized primarily in peptide synthesis. This compound is notable for its dual protective groups—Fmoc (Fluorenylmethoxycarbonyl) and Boc (tert-Butoxycarbonyl)—which facilitate the selective modification of peptides during synthesis. This article explores the biological activity of this compound, focusing on its role in biochemical research, particularly in solid-phase peptide synthesis (SPPS), and its implications in protein structure and function.

PropertyValue
Molecular FormulaC32H42N2O8
Molecular Weight582.69 g/mol
CAS Number866602-35-9
AppearanceWhite powder
Melting Point55-72 °C

Role in Peptide Synthesis

This compound serves as a crucial building block in SPPS, a method that allows for the stepwise assembly of peptides on a solid support. The protective groups enable chemists to control the reactivity of the amino acid's functional groups, thus preventing unwanted reactions during synthesis. The general reaction scheme can be summarized as follows:

 Solid Support Resin Bound Peptide aa n+Fmoc CML OtBu Boc OH+Coupling Reagents Solid Support Resin Bound Peptide aa n+1\text{ Solid Support Resin Bound Peptide aa }_n+\text{Fmoc CML OtBu Boc OH}+\text{Coupling Reagents}\rightarrow \text{ Solid Support Resin Bound Peptide aa }_{n+1}

This flexibility makes it a valuable tool for generating peptides with specific functionalities required for various biochemical applications.

The biological activity of this compound is closely tied to its incorporation into peptides that can influence protein folding and stability. The compound's structure allows it to be utilized in synthesizing dipeptides and larger peptide chains, which can subsequently undergo post-translational modifications. Notably, lysine residues modified with methyl groups play significant roles in epigenetic regulation, impacting gene expression and cellular processes .

Case Studies and Research Findings

  • Histone Modification : Research has shown that peptides synthesized using this compound can mimic naturally occurring histone modifications, such as methylation at specific lysine residues. Methylation of lysine 9 on histone H3 is crucial for regulating chromatin structure and function, influencing processes like DNA repair and transcriptional regulation .
  • Peptide Therapeutics : The ability of this compound to facilitate the synthesis of peptides with defined modifications has implications for developing peptide-based therapeutics. For instance, peptides that incorporate modified lysines can be used to study the effects of these modifications on cellular signaling pathways and disease states .
  • Biochemical Pathways : The incorporation of this compound into peptide sequences allows researchers to explore complex biochemical pathways involving protein interactions and modifications. Its use in SPPS has enabled the generation of libraries of peptides that can be screened for biological activity against various targets .

Q & A

Q. What are the optimal synthetic strategies for preparing (S)-Fmoc-2-amino-6-(Boc-amino)hexanoic acid while minimizing side reactions?

Methodological Answer: The synthesis involves orthogonal protection of lysine residues using Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups. Key steps include:

  • Stepwise Protection: First, introduce the Boc group to the ε-amino group of lysine via reaction with di-tert-butyl dicarbonate in a basic aqueous/organic biphasic system (e.g., THF/NaHCO₃) .
  • Fmoc Protection: Protect the α-amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with N-methylmorpholine as a base .
  • Purification: Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Monitor by TLC (Rf ~0.3 in 7:3 ethyl acetate/hexane) .
    Critical Parameters: Maintain pH < 8 during Boc protection to avoid premature Fmoc deprotection. Use anhydrous conditions to prevent hydrolysis of active esters.

Q. How should researchers purify and characterize this compound after solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Purification: After SPPS cleavage (using 95% TFA/2.5% H₂O/2.5% triisopropylsilane), precipitate the crude product in cold diethyl ether. Purify via preparative HPLC (C18 column, 10–90% acetonitrile/water gradient over 30 min) .
  • Characterization:
    • NMR: Use deuterated DMSO or CDCl₃ for ¹H/¹³C NMR. Key signals: δ 7.75–7.85 (Fmoc aromatic protons), δ 1.40–1.45 (Boc tert-butyl group) .
    • Mass Spectrometry: ESI-MS in positive ion mode; expected [M+H]⁺ at m/z 469.3 (C₂₆H₃₂N₂O₆) .
      Common Pitfalls: Incomplete Boc deprotection or Fmoc hydrolysis during cleavage can lead to byproducts. Validate purity via HPLC (>95%) before downstream applications.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or mass spectrometry data during characterization?

Methodological Answer:

  • Spectral Contradictions: If observed NMR peaks deviate from expected values (e.g., δ shifts due to solvent polarity or rotamers), perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Mass Anomalies: For unexpected m/z values, check for adduct formation (e.g., Na⁺/K⁺) or partial hydrolysis. Compare with synthetic intermediates (e.g., Boc-Lys-OH, m/z 246.3) to trace incomplete reactions .
    Case Study: A study on Fmoc-Lys(Boc)-OH (PubChem CID 131748) reported δ 4.3–4.5 (α-proton) and δ 3.1–3.3 (ε-NH-Boc) in DMSO-d₆, which can serve as a reference .

Q. What strategies prevent premature deprotection of Fmoc/Boc groups during extended peptide synthesis?

Methodological Answer:

  • Orthogonal Stability: Boc groups are acid-labile (cleaved with TFA), while Fmoc is base-sensitive (cleaved with piperidine). Use mild deprotection conditions:
    • Boc Retention: Avoid prolonged exposure to TFA (<1 hr, 0°C) during SPPS .
    • Fmoc Stability: Minimize basic environments (e.g., DMAP catalysis) during coupling steps .
      Experimental Design: Test side-chain stability via control reactions (e.g., treating Boc-protected lysine with 20% piperidine/DMF for 24 hr; no deprotection expected) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in peptide engineering?

Methodological Answer:

  • Thermal Stability: The Boc group degrades above 40°C, while Fmoc is stable up to 60°C. Store the compound at –20°C under argon to prevent CO₂-induced Boc decomposition .
  • pH Sensitivity: Below pH 3, Boc groups hydrolyze slowly. Use neutral buffers (pH 6–7) for aqueous reactions to retain both protections .
    Data-Driven Example: A stability study on Fmoc-Lys(Boc)-OH showed 95% integrity after 72 hr at 25°C in DMF, but only 70% in aqueous acetonitrile (pH 5) .

Q. What advanced applications exploit the dual-protection chemistry of this compound?

Methodological Answer:

  • Orthogonal Deprotection in Peptide Dendrimers: Sequential removal of Fmoc (piperidine) and Boc (TFA) enables site-specific functionalization of lysine branches .
  • Enzyme-Responsive Drug Delivery: Boc groups can be selectively cleaved by esterases in vivo, while Fmoc remains intact for cellular uptake studies .
    Case Study: In a 2022 study, Fmoc-Lys(Boc)-OH was used to synthesize pH-responsive nanocarriers, leveraging Boc deprotection for triggered drug release .

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